molecular formula C11H22N2O2 B6324914 t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate CAS No. 1628833-70-4

t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate

Cat. No. B6324914
CAS RN: 1628833-70-4
M. Wt: 214.30 g/mol
InChI Key: OGIPSHDJYIEDKG-IUCAKERBSA-N
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Description

The compound “t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate” is a specific isomer of a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “t-Butyl” group refers to a tert-butyl group, which is a branched alkyl group with a central carbon atom connected to three methyl groups .


Molecular Structure Analysis

The molecular structure of “t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom. The “2S,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. Specifically, it refers to the configuration of the carbon atoms at positions 2 and 4 on the piperidine ring .

Scientific Research Applications

Applications in Peptide Research and Spectroscopy

A significant area of application for similar compounds involves peptide research, where spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) are utilized for studying peptides. TOAC, as the first spin label probe incorporated into peptides via peptide bonds, enables analyzing backbone dynamics and secondary structures of peptides. This is particularly useful in EPR spectroscopy, NMR, and other physicochemical analyses to understand peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012).

Liquid-Liquid Extraction and Carboxylic Acids

In the field of separation science, research on liquid-liquid extraction of carboxylic acids offers insights into the recovery of these compounds from aqueous solutions, relevant to bio-based plastics production. The development of new solvents, including ionic liquids and amine-based solutions, enhances the efficiency of carboxylic acid recovery processes, underscoring the role of chemical engineering in sustainable material production (Sprakel & Schuur, 2019).

Biocatalyst Inhibition Studies

Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae highlights the importance of metabolic engineering for robust bioprocesses. Research into the mechanisms of biocatalyst inhibition by carboxylic acids aids in designing more efficient fermentation processes for bio-renewable chemicals, showcasing the interplay between microbiology and chemical engineering (Jarboe et al., 2013).

Future Directions

The future directions for research on “t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate” and similar compounds could involve exploring their potential applications in medicine or industry, studying their biological activity, or developing more efficient methods for their synthesis .

properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIPSHDJYIEDKG-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127307
Record name 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl cis-4-amino-2-methylpiperidine-1-carboxylate

CAS RN

1434073-24-1
Record name 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434073-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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